![molecular formula C13H11N3O2 B11867445 4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile](/img/structure/B11867445.png)
4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile
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Overview
Description
4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile is an organic compound with the molecular formula C₁₃H₁₁N₃O₂ and a molecular weight of 241.25 g/mol . This compound features a pyrimidine ring substituted with two methoxy groups at positions 2 and 4, and a benzonitrile moiety at position 5. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative under acidic or basic conditions.
Coupling with Benzonitrile: The final step involves coupling the dimethoxypyrimidine intermediate with benzonitrile using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-(2,4-dihydroxy-pyrimidin-5-yl)benzonitrile.
Reduction: Formation of 4-(2,4-dimethoxypyrimidin-5-yl)benzylamine.
Substitution: Formation of 4-(2,4-dihalopyrimidin-5-yl)benzonitrile.
Scientific Research Applications
Anticancer Properties
Research indicates that 4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile exhibits promising anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of this compound effectively reduced cell viability in breast cancer cell lines (MCF7), with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative used .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines in both in vitro and in vivo models of inflammation. This makes it a candidate for further development as a therapeutic agent for inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound typically involves several steps that can include the use of palladium-catalyzed cross-coupling reactions. For example, one method involves reacting 2-chloro-4,5-dimethoxypyrimidine with various boronic acids under reflux conditions in dioxane and water, yielding the desired product with good yields (up to 74%) after purification.
Pharmacological Investigations
Kinase Inhibition Studies
Recent investigations into the pharmacological profile of this compound have identified it as a potential inhibitor of various kinases involved in cancer progression. The compound's ability to selectively inhibit kinases like GSK3 has been documented, suggesting its utility in developing targeted cancer therapies .
Case Studies and Clinical Relevance
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study 1: Breast Cancer
A research study focused on the effects of this compound on breast cancer cell lines showed significant inhibition of cell growth, indicating its potential as an anticancer agent. -
Case Study 2: Inflammatory Diseases
Another study explored its effects on inflammatory markers in animal models, demonstrating a reduction in inflammation and suggesting possible applications in treating conditions like rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and nitrile moiety allow it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dihydroxypyrimidin-5-yl)benzonitrile
- 4-(2,4-Dihalopyrimidin-5-yl)benzonitrile
- 4-(2,4-Dimethoxypyrimidin-5-yl)benzylamine
Uniqueness
4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .
Biological Activity
4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological targets, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with methoxy groups and a benzonitrile moiety. Its chemical structure can be represented as follows:
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrimidine derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit influenza endonuclease activity, which is crucial for viral replication. The structure-activity relationship indicates that modifications in the pyrimidine ring significantly affect inhibitory potency. Compounds with similar structures demonstrated IC50 values in the low micromolar range, indicating moderate antiviral activity .
Antimicrobial Activity
The compound has also been investigated for its antibacterial properties. In vitro assays showed that derivatives of pyrimidines exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of methoxy groups was found to enhance antibacterial efficacy compared to unsubstituted analogs .
Antimalarial Activity
The inhibition of essential plasmodial kinases such as PfGSK3 and PfPK6 has been identified as a novel target for antimalarial drugs. Compounds structurally related to this compound were evaluated for their inhibitory effects on these kinases, with promising results indicating potential as antimalarial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by several structural features:
- Substituents on the Pyrimidine Ring : The presence of electron-donating groups like methoxy enhances biological activity by stabilizing the compound's interaction with biological targets.
- Benzonitrile Moiety : This functional group contributes to the lipophilicity and overall binding affinity of the compound.
Table 1 summarizes some SAR findings related to similar compounds:
Compound Structure | Target | IC50 (µM) | Activity Type |
---|---|---|---|
4-(Methoxy)pyrimidine | Influenza A | 0.58 | Endonuclease Inhibitor |
2,6-Dimethoxypyrimidine | PfGSK3 | 0.698 | Kinase Inhibitor |
3-Hydroxypyridine derivative | Bacterial Strains | <1 | Antibacterial |
Case Studies
- Influenza Endonuclease Inhibition : In a study evaluating phenyl-substituted pyridines, compounds structurally similar to this compound exhibited significant endonuclease inhibition with IC50 values around 0.58 µM, suggesting that similar modifications could yield effective antiviral agents .
- Antibacterial Efficacy : A series of pyridine derivatives were tested against anaerobic bacteria, showing that certain modifications led to enhanced activity compared to standard antibiotics like metronidazole .
- Antimalarial Potential : Research into the inhibition of PfGSK3 revealed that certain analogs exhibited IC50 values indicating strong inhibitory effects, thereby establishing a pathway for developing new antimalarial therapies .
Properties
Molecular Formula |
C13H11N3O2 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
4-(2,4-dimethoxypyrimidin-5-yl)benzonitrile |
InChI |
InChI=1S/C13H11N3O2/c1-17-12-11(8-15-13(16-12)18-2)10-5-3-9(7-14)4-6-10/h3-6,8H,1-2H3 |
InChI Key |
ZESYCGAGGATLCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1C2=CC=C(C=C2)C#N)OC |
Origin of Product |
United States |
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